molecular formula C24H23N3O2S2 B2392447 3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-24-4

3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2392447
CAS No.: 686771-24-4
M. Wt: 449.59
InChI Key: YZDDSWMDWBNDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold known for its pharmacological relevance. The structure features:

  • Core: A thieno[3,2-d]pyrimidin-4-one ring system, which combines a thiophene fused to a pyrimidine ring, providing a planar, aromatic framework conducive to intermolecular interactions.
  • Substituents: 3-Position: A 4-methylphenyl group, contributing steric bulk and moderate electron-donating effects via the methyl substituent. 2-Position: A sulfanyl (-S-) group linked to a 2-oxoethyl chain, terminating in a 1,2,3,4-tetrahydroquinoline moiety.

The compound’s molecular formula is C₂₅H₂₄N₄O₂S₂, with a molecular weight of 500.61 g/mol.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16-8-10-18(11-9-16)27-23(29)22-19(12-14-30-22)25-24(27)31-15-21(28)26-13-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-11H,4,6,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDDSWMDWBNDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the quinoline derivative: This can be achieved through the cyclization of an appropriate aniline derivative with a ketone under acidic conditions.

    Introduction of the thieno[3,2-d]pyrimidine moiety: This step involves the reaction of the quinoline derivative with a thieno[3,2-d]pyrimidine precursor under basic conditions.

    Attachment of the sulfanyl group: This is typically done by reacting the intermediate with a thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thieno[3,2-d]pyrimidine moieties may facilitate binding to these targets, while the sulfanyl group could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Core Structure 3-Position Substituent 2-Position Substituent Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 2-Oxoethylsulfanyl-tetrahydroquinoline High lipophilicity; potential CNS activity due to tetrahydroquinoline.
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 2-Oxoethylsulfanyl-4-chlorophenyl Chlorophenyl enhances halogen bonding; lower lipophilicity vs. target.
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Ethyl 2-Oxoethylsulfanyl-4-fluorophenyl Fluorine improves metabolic stability; dimethyl groups increase steric hindrance.
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one Phenyl Benzylsulfanyl Simple benzyl group reduces complexity; lacks oxoethyl chain.
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Phenyl 2-Oxoethylsulfanyl-morpholine Morpholine enhances solubility; polar group may limit membrane permeability.

Structural and Functional Insights :

Core Variations: Thieno[3,2-d]pyrimidin-4-one (target compound) vs. thieno[2,3-d]pyrimidin-4-one () alters ring fusion orientation, affecting π-π stacking and binding pocket compatibility.

Substituent Effects: 3-Position: Methylphenyl (target) vs. ethyl () or phenyl () modulates steric hindrance and electronic effects. Methylphenyl balances lipophilicity and bulk. 2-Position: Tetrahydroquinoline (target) vs. morpholine () or chlorophenyl () impacts solubility and target affinity. Tetrahydroquinoline’s bicyclic structure may enhance interactions with hydrophobic enzyme pockets.

Biological Implications :

  • Halogenated analogs (e.g., 4-chloro/fluoro in ) improve binding via halogen bonds but may increase toxicity risks.
  • Polar groups (e.g., morpholine in ) enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.

Synthetic Complexity: The tetrahydroquinoline moiety in the target compound likely requires multi-step synthesis, including condensation and cyclization, whereas simpler substituents (e.g., benzyl in ) are more straightforward to introduce.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Electron-donating groups (e.g., methyl) at the 3-position improve stability, while electron-withdrawing groups (e.g., chloro) enhance electrophilic reactivity .
    • Sulfanyl-linked oxoethyl chains are critical for maintaining conformational flexibility, enabling interactions with diverse biological targets .
  • Computational Predictions: Compounds with fused bicyclic systems (e.g., tetrahydroquinoline) exhibit favorable drug-likeness scores, including oral bioavailability and moderate LogP values (~3.5–4.0) .
  • Emerging Applications: Thienopyrimidinones with tetrahydroquinoline motifs are being explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their planar aromatic cores and substituent versatility .

Biological Activity

The compound 3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a novel class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanism of action of this compound and its analogs.

Synthesis and Structure

The synthesis of the compound involves a multi-step process where key intermediates are formed through reactions involving piperidine derivatives and thiophene moieties. The structural complexity of the compound is attributed to the incorporation of both thieno[3,2-d]pyrimidine and tetrahydroquinoline frameworks.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • Compound 12e , a related thieno[3,2-d]pyrimidine derivative, showed remarkable antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively. Additionally, it exhibited low toxicity towards HEK293T cells (CC50 = 15.09 μM) .
  • The mechanism underlying this activity appears to involve apoptosis induction and inhibition of cell migration in lymphoma cells .

Enzyme Inhibition

Thieno[3,2-d]pyrimidine compounds have also been investigated for their ability to inhibit specific enzymes:

  • A study identified two compounds with moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) activity (36% and 25% inhibition at 1 μM), indicating potential applications in treating conditions like osteoporosis .

Case Study 1: Anticancer Properties

In a comparative study involving several thieno[3,2-d]pyrimidine derivatives:

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
WSU-DLCL-20.95
K5621.68

This data underscores the potential of these compounds as lead candidates for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

The enzyme inhibition studies revealed that specific modifications to the thieno[3,2-d]pyrimidine structure could enhance the inhibitory effects on key metabolic enzymes:

CompoundEnzyme TargetInhibition (%) at 1 μM
3b17β-HSD236
3d17β-HSD225

These findings highlight the importance of structural optimization in enhancing biological activity.

The proposed mechanism by which the compound exerts its biological effects includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells leading to cell death.
  • Inhibition of Migration : By affecting cytoskeletal dynamics, these compounds can inhibit the migration of cancer cells which is crucial for metastasis.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include:

  • Cyclization : Use thioketones with amines under reflux in DMF or DMSO .
  • Sulfanyl Group Addition : React with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl mercaptan in the presence of NaH as a base .
  • Critical Conditions : Temperature (60–80°C for 6–12 hours), anhydrous solvents, and inert atmospheres to prevent oxidation .
    Yields range from 40–70%, with purity confirmed by HPLC (>95%) .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and crystal packing .

Q. How can researchers screen this compound for initial bioactivity?

  • In vitro Assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Anti-inflammatory : COX-2 inhibition assays using ELISA .
    • Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., EGFR, VEGFR) .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

  • Biochemical Assays : Use ATP-competitive binding assays with purified kinases (e.g., EGFR) to measure Ki values .
  • Computational Docking : Molecular docking (AutoDock Vina) to predict binding poses in kinase active sites .
  • Cellular Pathways : Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK) .

Q. How to address contradictions in synthetic yields across different substituents?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) .
  • Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidized sulfanyl groups) and adjust reducing agents .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Modify the 4-methylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and assess bioactivity .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical functional groups (e.g., tetrahydroquinoline moiety for kinase binding) .

Q. How can computational methods predict reactivity and metabolic stability?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to predict sulfanyl group reactivity .
  • ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. What protocols assess stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma Stability : Measure half-life in human plasma at 37°C .

Q. How to resolve discrepancies in 3D conformation predictions vs. experimental data?

  • X-ray Crystallography : Compare experimental crystal structures with computational models (e.g., Gaussian-optimized geometries) .
  • Dynamic NMR : Study conformational flexibility in solution .

Q. What approaches optimize derivative synthesis for enhanced bioactivity?

  • Parallel Synthesis : Use automated reactors to generate libraries with varied substituents .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for improved solubility .

Q. Methodological Insights from Evidence

  • Synthesis Optimization : Multi-step routes require strict control of anhydrous conditions and catalysts (e.g., NaH) .
  • Bioactivity Profiling : Combine in vitro assays with computational models to prioritize lead compounds .
  • Data Resolution : Cross-validate structural and bioactivity data using orthogonal techniques (e.g., NMR + HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.